molecular formula C14H17N5O2 B2731615 (2,6-Dimethylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone CAS No. 1234786-11-8

(2,6-Dimethylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone

Cat. No.: B2731615
CAS No.: 1234786-11-8
M. Wt: 287.323
InChI Key: ZQESIAPQYMPAPG-UHFFFAOYSA-N
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Description

(2,6-Dimethylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a complex organic compound that features a piperidine ring substituted with two methyl groups, a pyrazine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methyl halides in the presence of a strong base.

    Synthesis of the Pyrazine Ring: The pyrazine ring is formed through the condensation of appropriate diamines with diketones.

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the piperidine, pyrazine, and oxadiazole moieties using suitable coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Electronics: Incorporation into organic electronic materials for improved performance.

Mechanism of Action

The mechanism of action of (2,6-Dimethylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effect. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dimethylpiperidin-1-yl)(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.

    (2,6-Dimethylpiperidin-1-yl)(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methanone: Contains a pyrimidine ring instead of a pyrazine ring.

Uniqueness

The presence of the pyrazine ring in (2,6-Dimethylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-9-4-3-5-10(2)19(9)14(20)13-17-12(18-21-13)11-8-15-6-7-16-11/h6-10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQESIAPQYMPAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=NC(=NO2)C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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